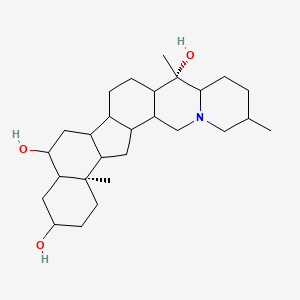
Verticine;Dihydroisoimperialine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Peimine can be synthesized through various chemical routes, although the extraction from natural sources remains the most common method. The synthetic routes often involve complex organic reactions, including cyclization and alkylation processes. Specific reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity .
Industrial Production Methods
Industrial production of peimine typically involves the extraction from Fritillaria bulbs. The process includes drying the bulbs, followed by solvent extraction using ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify peimine .
Chemical Reactions Analysis
Types of Reactions
Peimine undergoes various chemical reactions, including:
Oxidation: Peimine can be oxidized to form peiminine, another bioactive compound.
Reduction: Reduction reactions can modify the functional groups in peimine, altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions, including solvent choice, temperature, and reaction time, are optimized based on the desired product .
Major Products
The major products formed from these reactions include peiminine and various substituted derivatives of peimine, each with distinct biological activities .
Scientific Research Applications
Peimine has a wide range of scientific research applications:
Chemistry: Peimine is studied for its unique chemical structure and reactivity, providing insights into alkaloid chemistry.
Biology: Research focuses on peimine’s interaction with cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
Peimine exerts its effects through multiple mechanisms:
Ion Channel Inhibition: Peimine inhibits voltage-dependent sodium and potassium channels, contributing to its analgesic and anti-inflammatory effects.
Receptor Modulation: Peimine acts on muscarinic receptors, particularly the M2 subtype, influencing smooth muscle relaxation and exocrine secretion.
Pathway Inhibition: Peimine inhibits the PI3K/Akt and MAPK pathways, which are involved in cell proliferation and survival, thereby exerting antitumor effects
Comparison with Similar Compounds
Peimine is compared with other alkaloids such as:
Peiminine: A closely related compound with similar biological activities but differing in its oxidation state.
Ginsenosides: Terpenoids from Panax ginseng with anti-inflammatory and antitumor properties, but differing in chemical structure and specific biological targets.
Quercetin: A flavonoid with antioxidant and anti-inflammatory activities, differing in its polyphenolic structure
Peimine’s uniqueness lies in its broad spectrum of biological activities and its specific interactions with ion channels and receptors, making it a versatile compound in both traditional and modern medicine .
Properties
Molecular Formula |
C27H45NO3 |
|---|---|
Molecular Weight |
431.7 g/mol |
IUPAC Name |
(10S,23R)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol |
InChI |
InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,25?,26-,27+/m1/s1 |
InChI Key |
IUKLSMSEHKDIIP-PGYMOFOESA-N |
Isomeric SMILES |
CC1CCC2[C@@](C3CCC4C(C3CN2C1)CC5C4CC(C6[C@@]5(CCC(C6)O)C)O)(C)O |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















